molecular formula C4H6O3 B14680794 Ethenyl methyl carbonate CAS No. 32893-16-6

Ethenyl methyl carbonate

Cat. No.: B14680794
CAS No.: 32893-16-6
M. Wt: 102.09 g/mol
InChI Key: NCHRDVARPJUMRC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research Perspectives on Carbonate Esters

The study of carbonate esters dates back to the 19th century, with initial research focusing on their synthesis and basic reactivity. Organic carbonates were traditionally prepared using methods like phosgenation, which involves the reaction of alcohols with the highly toxic phosgene. wikipedia.org Over time, driven by the need for safer and more environmentally friendly processes, alternative synthetic routes such as transesterification and oxidative carbonylation have been developed. google.com

The research perspective on carbonate esters has evolved significantly from their initial role as simple organic intermediates. In the mid-20th century, the discovery of polycarbonates, polymers linked by carbonate groups, marked a turning point, showcasing their potential in materials science. wikipedia.org More recently, with the advent of lithium-ion battery technology, cyclic and linear carbonates like ethylene (B1197577) carbonate, dimethyl carbonate, and ethyl methyl carbonate have gained prominence as essential components of electrolytes. chemicalbook.comwikipedia.org

Within this context, unsaturated carbonate esters like vinylene carbonate (VC) have been a subject of intense research since the mid-20th century. wikipedia.orgacs.org The presence of the vinyl group in these molecules makes them valuable monomers for polymerization and as additives in lithium-ion batteries to form a stable solid electrolyte interphase (SEI). wikipedia.orgrsc.org While specific historical research on ethenyl methyl carbonate is not widely documented, its structural similarity to these well-studied compounds places it at the intersection of these evolving research fields.

Contemporary Significance of Ethyl Methyl Carbonate in Chemical Science and Technology

Due to a lack of extensive specific research, the contemporary significance of this compound is largely inferred from its chemical structure and the known applications of related compounds. The presence of a vinyl group suggests its primary potential lies in polymer chemistry.

Vinyl monomers are fundamental building blocks for a wide range of polymers. The vinyl group in this compound can participate in polymerization reactions, potentially forming polymers with unique properties conferred by the methyl carbonate side chains. Research on related vinyl carbonate monomers has demonstrated their utility in creating polymers for biomedical applications, highlighting advantages over traditional acrylates and methacrylates.

Furthermore, the general class of organic carbonates is significant in the field of green chemistry. They are often considered environmentally benign solvents and reagents. researchgate.net The synthesis of carbonate esters through greener routes like the reaction of carbon dioxide with epoxides or through transesterification is an active area of research. wikipedia.org this compound could potentially be synthesized via similar sustainable methods.

Interdisciplinary Research Landscape of Ethyl Methyl Carbonate Chemistry

The potential applications of this compound position it within an interdisciplinary research landscape, primarily spanning materials science, electrochemistry, and organic synthesis.

Materials Science: As a potential monomer, this compound could be used to synthesize novel polymers. The resulting poly(this compound) could have applications in various fields, from biodegradable plastics to advanced coatings, depending on its properties. Research in this area would involve studying its polymerization kinetics, and the thermal, mechanical, and chemical properties of the resulting polymers. The reactivity of the vinyl group could also be exploited in copolymerization with other monomers to tailor material properties. wikipedia.org

Electrochemistry: The use of organic carbonates as electrolytes in lithium-ion batteries is a major area of interdisciplinary research. chemicalbook.comwikipedia.org Unsaturated carbonates like vinylene carbonate are known to improve battery performance by forming a protective film on the electrodes. rsc.org this compound, as an unsaturated acyclic carbonate, could potentially serve a similar function as an electrolyte additive, influencing the formation and properties of the solid electrolyte interphase (SEI) and thus impacting battery life and safety.

Organic Synthesis: In synthetic organic chemistry, the vinyl group of this compound offers a site for various chemical transformations. It could participate in reactions such as Diels-Alder cycloadditions or be a substrate in palladium-catalyzed cross-coupling reactions, making it a potentially useful building block for more complex molecules. researchgate.net

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₄H₆O₃
Molecular Weight 102.09 g/mol
IUPAC Name This compound
Synonyms methyl vinyl carbonate, carbonic acid ethenyl methyl ester
CAS Number 32893-16-6
SMILES COC(=O)OC=C
InChI Key NCHRDVARPJUMRC-UHFFFAOYSA-N

Source: PubChem nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32893-16-6

Molecular Formula

C4H6O3

Molecular Weight

102.09 g/mol

IUPAC Name

ethenyl methyl carbonate

InChI

InChI=1S/C4H6O3/c1-3-7-4(5)6-2/h3H,1H2,2H3

InChI Key

NCHRDVARPJUMRC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC=C

Origin of Product

United States

Synthetic Methodologies and Catalytic Systems for Ethyl Methyl Carbonate Production

Transesterification Routes for Ethyl Methyl Carbonate Synthesis

Transesterification represents a key pathway for the synthesis of carbonates, valued for its high atom economy and mild reaction conditions. researchgate.net Several transesterification routes are employed for the production of ethyl methyl carbonate.

Reaction between Dimethyl Carbonate and Ethanol (B145695)

The synthesis of ethyl methyl carbonate from dimethyl carbonate (DMC) and ethanol is a well-established and promising process due to its mild reaction conditions, ease of control, and lower environmental impact. chemicalbook.com This reaction is a consecutive transesterification process. acs.org In the first step, dimethyl carbonate reacts with ethanol to produce ethyl methyl carbonate and methanol (B129727). acs.org Subsequently, two potential pathways can occur: the transesterification of the newly formed ethyl methyl carbonate with additional ethanol to yield diethyl carbonate (DEC) and methanol, or the disproportionation of two molecules of ethyl methyl carbonate to form dimethyl carbonate and diethyl carbonate. acs.org

Step 1: DMC + Ethanol ⇌ EMC + Methanol acs.org

Step 2 (Transesterification): EMC + Ethanol ⇌ DEC + Methanol acs.org

Step 2 (Disproportionation): 2 EMC ⇌ DMC + DEC acs.org

The byproduct, methanol, can be recycled for the production of the raw material, dimethyl carbonate. rsc.org The ratio of ethyl methyl carbonate to diethyl carbonate can be controlled by adjusting the molar ratio of the reactants. rsc.org For instance, an excess of ethanol favors the formation of diethyl carbonate, while a higher ratio of dimethyl carbonate to ethanol leads to higher selectivity for ethyl methyl carbonate. rsc.orgrsc.org

Reaction between Diethyl Carbonate and Methanol

Another synthetic route involves the transesterification of diethyl carbonate (DEC) with methanol. This reaction also yields ethyl methyl carbonate. The development of efficient catalysts is crucial for this process to achieve high yields and selectivity.

Inter-transesterification of Dimethyl Carbonate and Diethyl Carbonate

Ethyl methyl carbonate can be effectively synthesized through the transesterification reaction between dimethyl carbonate (DMC) and diethyl carbonate (DEC). researchgate.netacs.org This method is advantageous as it can avoid complex separation processes. researchgate.net The reaction is typically carried out in the presence of a catalyst to achieve a reasonable reaction rate and yield. acs.org The development of highly efficient catalysts is a key focus of research for this particular synthetic route. google.com

The reaction can be represented as: DMC + DEC ⇌ 2 EMC

Catalytic Innovations in Ethyl Methyl Carbonate Synthesis

The catalyst plays a pivotal role in the transesterification process, influencing both the reaction rate and the selectivity towards the desired carbonate. rsc.org Innovations in catalysis are central to developing more efficient and environmentally friendly methods for ethyl methyl carbonate production.

Homogeneous Catalysis

Homogeneous catalysts are widely used in the synthesis of ethyl methyl carbonate, although they can present challenges in terms of separation and recovery from the reaction mixture. researchgate.netresearchgate.net

In homogeneous catalysis for ethyl methyl carbonate synthesis, the strength of the alkali catalyst is directly related to its catalytic efficiency. ccspublishing.org.cn Stronger alkali catalysts generally exhibit higher activity. Sodium ethoxide is a commonly used homogeneous catalyst for the transesterification of dimethyl carbonate with ethanol due to its ability to significantly enhance the reaction rate. researchgate.netacs.orgacs.org The relationship between the alkalinity of the catalyst, often quantified by its pKb value, and its performance has been a subject of systematic study. ccspublishing.org.cn

Research has shown that for the transesterification of dimethyl carbonate and ethanol, the use of a homogeneous catalyst like sodium ethoxide is often preferred because the reaction rates with many heterogeneous catalysts are comparatively low. researchgate.net The catalytic activity of various homogeneous catalysts has been investigated, with a focus on understanding how the structure of anions and cations affects their performance. ccspublishing.org.cn

Below is a table summarizing the performance of a catalyst system for the synthesis of Ethyl Methyl Carbonate from Dimethyl Carbonate and Diethyl Carbonate.

CatalystReaction Time (h)EMC Yield (%)Reference
CaAl-10.539.1 acs.org
CaAl-11.050.6 acs.org
CaAl-21.041.9 acs.org

The following table details the effect of the catalyst amount on the yield of Ethyl Methyl Carbonate.

Catalyst Amount (% of total raw material mass)EMC Yield (%)Reference
0.520.5 acs.org
1.550.6 acs.org
3.0No observable change acs.org
Application of Ionic Liquids as Catalysts

Ionic liquids (ILs) have emerged as promising catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity/basicity. In the context of Ethyl Methyl Carbonate (EMC) synthesis, ILs have been effectively utilized as catalysts in the transesterification of dimethyl carbonate (DMC) with ethanol.

One study investigated the use of several alkaline ionic liquids for this reaction and found that 1-butyl-3-methylimidazolium bromate (B103136) ([Bmim]Br) exhibited superior catalytic performance. researchgate.net Under optimized conditions of atmospheric pressure, a reaction temperature of 90°C, a reaction time of 12 hours, a 1:1 molar ratio of DMC to ethanol, and a catalyst dosage of 2% of the DMC mass, a DMC conversion of 71.1% and an EMC selectivity of 81.8% were achieved. researchgate.net The catalyst also demonstrated good reusability, maintaining its activity after three cycles. researchgate.net

Another approach involves the use of poly(ionic liquid) (PIL) frameworks. By fine-tuning the electron-donor capability of the basic phenolate (B1203915) anion in a novel PIL framework, researchers achieved both high catalytic activity and selectivity for EMC. researchgate.net An optimized catalyst, [CPIL-CDI][MeOPhO], yielded an impressive EMC yield of 72.19% and a selectivity of 91.48% under mild conditions. researchgate.net This highlights the potential of designing specific ILs to enhance catalytic performance in EMC production. Imidazole-based ionic liquids have also been shown to be effective, with the potential for high yields and selectivity, and the advantage of being recyclable, which reduces production costs. researchgate.net

Catalyst SystemReactantsReaction ConditionsEMC Yield/ConversionEMC SelectivityReference
1-butyl-3-methylimidazolium bromate ([Bmim]Br)DMC, Ethanol90°C, 12h, 1:1 molar ratio71.1% (DMC Conversion)81.8% researchgate.net
Poly(ionic liquid) framework ([CPIL-CDI][MeOPhO])DMC, EthanolMild conditions72.19%91.48% researchgate.net
Imidazole (B134444) ionic liquidDMC, EthanolNot specifiedUp to 71.22%Up to 88.52% researchgate.net

Heterogeneous Catalysis

Heterogeneous catalysts are favored in industrial processes due to their ease of separation from the reaction mixture, which simplifies product purification and catalyst recycling. Various solid catalysts have been developed and tested for the synthesis of Ethyl Methyl Carbonate.

Metal Oxide-Based Catalysts (e.g., Mg-Al Mixed Oxides, MgO/HZSM-5, Binary Mg-Fe Oxide)

Metal oxides, both as single components and as mixed systems, have demonstrated significant catalytic activity in the transesterification reactions for EMC synthesis.

Mg-Al Mixed Oxides: A series of Mg-Al mixed oxides, prepared by calcining Mg-Al layered double hydroxides, have been used as catalysts for the transesterification of DMC with DEC. The catalytic activity was found to be significantly influenced by the Mg/Al molar ratio and the calcination temperature. researchgate.netresearchgate.net An optimal catalyst, MgAlO-3-600 (Mg/Al ratio of 3, calcined at 600°C), achieved an EMC yield of 51.6% at 100°C within 1.5 hours and could be reused multiple times without a significant loss of activity. researchgate.netresearchgate.net The catalytic performance is attributed to the presence of medium basic sites and weak acidic sites on the catalyst surface. acs.org

MgO/HZSM-5: For the selective synthesis of EMC from DMC and ethanol, a heterogeneous MgO/HZSM-5 catalyst has been employed in a reactive distillation process. A 2.3% MgO/HZSM-5 catalyst showed high catalytic activity, achieving a 99.4% conversion of ethanol and a 98.1% selectivity to EMC. researchgate.net The high performance of this catalyst is linked to its high basicity. researchgate.net

Binary Mg-Fe Oxide: Magnetic binary Mg-Fe oxides have been developed as highly active and easily separable catalysts for EMC synthesis from DMC and DEC. rsc.orglwinst.com A catalyst with a 1:1 molar ratio of Mg to Fe, calcined at 400°C, exhibited superior catalytic activity, reaching an EMC yield of 66% at 100°C in 1.5 hours. rsc.orglwinst.com The magnetic nature of these catalysts allows for easy separation and they can be reused for multiple cycles without significant deactivation. rsc.org

CatalystReactantsReaction ConditionsEMC YieldReference
MgAlO-3-600DMC, DEC100°C, 1.5h51.6% researchgate.netresearchgate.net
2.3% MgO/HZSM-5DMC, EthanolReactive Distillation98.1% (Selectivity) researchgate.net
Binary Mg-Fe Oxide (1:1)DMC, DEC100°C, 1.5h66% rsc.orglwinst.com
Zeolitic Imidazolate Frameworks (ZIFs) as Catalysts

Zeolitic Imidazolate Frameworks (ZIFs), a subclass of metal-organic frameworks (MOFs), have shown promise as heterogeneous catalysts for EMC synthesis. ZIF-8, in particular, has been identified as a novel and efficient catalyst for the reaction between DMC and DEC. researchgate.netresearchgate.net It exhibits excellent activity, selectivity, and reusability under mild reaction conditions. researchgate.net The combination of ZIF-8 with molecular sieves has been shown to dramatically increase the yield of EMC to 84.7%. researchgate.net

Alumina-Based Catalysts

Alumina (B75360) (Al₂O₃) based catalysts are known for their low cost, high mechanical strength, and ease of handling, making them suitable for industrial applications. In the synthesis of EMC from DMC and DEC, an alumina-based catalyst demonstrated high catalytic activity, with an average yield of over 56.2% and a maximum yield of 67.8%. google.com A significant advantage of this method is that the resulting product mixture can be directly used as an electrolyte solvent for lithium-ion batteries without the need for extensive separation and purification. google.com

Another study focused on Al₂O₃-supported 3-amino-1,2,4-triazole potassium (KATriz) catalysts for the transesterification of DMC with ethanol. rsc.orgresearchgate.net A 14 wt% KATriz/Al₂O₃ catalyst showed high activity and allowed for adjustable selectivity towards either EMC or DEC by varying the molar ratio of the reactants. rsc.orgresearchgate.net A high selectivity of up to 99% for EMC was achieved when the DMC to ethanol ratio was 4:1. rsc.orgresearchgate.net

CatalystReactantsReaction ConditionsEMC Yield/SelectivityReference
Alumina-based catalystDMC, DEC90-105°C, 2-4h>56.2% (Yield) google.com
14 wt% KATriz/Al₂O₃DMC, Ethanol4:1 molar ratio99% (Selectivity) rsc.orgresearchgate.net
Zn-Co@N-Doped Carbon Materials from ZIF Precursors

A novel class of catalysts, Zn-Co@N-doped carbon materials, has been synthesized by the pyrolysis of Co/Zn-ZIF precursors. mdpi.comresearchgate.netresearchgate.net These materials have been successfully used for the high-efficiency synthesis of EMC from DMC and DEC. mdpi.com The catalytic performance is influenced by the Co to Zn molar ratio and the calcination temperature, which affect the formation of a ZnO crystalline structure and the interaction between zinc and cobalt. mdpi.com An optimized catalyst, ZnCo/NC-600, with a Co to Zn molar ratio of 1.0 and calcined at 600°C, achieved an EMC yield of approximately 51.50% at 100°C in 7 hours. mdpi.com

Metal-Organic Frameworks (MOFs) as Lewis Acid Catalysts

Metal-Organic Frameworks (MOFs) are highly porous materials with potential as Lewis acid catalysts. nih.govrsc.org Their inherent Lewis acid sites or the ability to generate them post-synthesis makes them suitable for various catalytic transformations, including transesterification reactions for the synthesis of organic carbonates. nih.govpku.edu.cn While specific data for EMC synthesis using MOFs as Lewis acid catalysts is emerging, their successful application in similar carbonate syntheses suggests a strong potential for this application. pku.edu.cn The tunability of their pore size and structure allows for the design of highly selective catalysts. nih.gov

Poly(ionic liquid) Frameworks and Tunable Basicity

Poly(ionic liquid)s (PILs) have emerged as a novel class of heterogeneous catalysts for EMC synthesis, offering unique advantages such as tunable properties and high catalytic activity. A significant challenge in EMC production is the trade-off between catalytic activity and selectivity when using basic catalysts. acs.org

Researchers have developed an innovative strategy by fine-tuning the electron-donor capability of the basic anion within a PIL framework. acs.org By systematically modifying the substituent groups on a phenolate anion ([PhO]⁻) within the PIL, it is possible to control the catalyst's basicity. Varying these groups with electron-donating or electron-withdrawing effects leads to predictable changes in catalytic performance, which correlate with the charge density on the substituted phenolate anions. acs.org

An optimized catalyst, [CPIL-CDI][MeOPhO], which was induced by p-methoxyphenolate anions, demonstrated superior performance. Under mild conditions and without process intensification, this catalyst achieved an exceptional EMC yield of 72.19% and a selectivity of 91.48%, surpassing previously reported catalysts. acs.org This approach of systematically designing the cation and anion components of PILs shows significant promise for developing highly efficient catalysts for the industrial-scale, green production of EMC. acs.org Other related systems include alkaline ionic liquid decorated zeolitic imidazolate frameworks ([email protected]), which have also been prepared for the transesterification reaction to produce EMC. researchgate.net

Table 1: Performance of a Tunable Poly(ionic liquid) Catalyst in EMC Synthesis An interactive table presenting detailed research findings on catalyst performance.

Catalyst Key Feature EMC Yield (%) EMC Selectivity (%) Reaction Conditions
[CPIL-CDI][MeOPhO] p-methoxyphenolate anion 72.19 91.48 Mild (specifics not detailed in source)

Sustainable and Green Synthesis Approaches

The production of dialkyl carbonates, including EMC, is increasingly shifting towards sustainable and green methodologies. rsc.org These approaches prioritize the use of non-toxic reagents, reduce waste, and improve energy efficiency. Dimethyl carbonate (DMC), a key precursor for EMC, is itself considered an environmentally benign chemical, being produced through greener routes that avoid toxic phosgene. frontiersin.orgnih.gov Modern methods for DMC synthesis include the catalytic oxidative carbonylation of methanol and the direct conversion of CO2 and methanol. frontiersin.orgnih.govnih.gov

The transesterification of DMC with ethanol is a prominent green route for EMC synthesis. researchgate.netresearchgate.net This method is advantageous because it avoids harsh chemicals and can be performed under moderate conditions. The development of heterogeneous catalysts is central to these green approaches, as they can be easily separated from the reaction mixture and reused, minimizing waste and processing costs. researchgate.net Examples of such catalysts include zeolitic imidazole frameworks (ZIFs) and various metal oxides. researchgate.net

Furthermore, the use of CO2 as a direct feedstock is a key goal in green chemistry. nih.govresearchgate.net While direct synthesis from CO2 is challenging due to its thermodynamic stability, indirect routes where CO2 is first converted to a cyclic carbonate (like ethylene (B1197577) carbonate) which is then transesterified with an alcohol, represent a viable and greener pathway for producing dialkyl carbonates. rsc.orgresearchgate.net These methods contribute to a more sustainable chemical industry by utilizing a greenhouse gas as a valuable C1 building block. researchgate.net

Reaction Engineering and Process Optimization for Ethyl Methyl Carbonate Production

Optimizing the reaction engineering aspects of EMC production is critical for achieving high yields, reducing costs, and ensuring process stability on an industrial scale.

Catalytic Reactive Distillation for Enhanced Yield

Catalytic Reactive Distillation (RD) is a process intensification technology that combines chemical reaction and product separation within a single unit. usm.myyoutube.com This technique is particularly effective for equilibrium-limited reactions like the transesterification for EMC synthesis, as the continuous removal of products shifts the equilibrium towards higher conversion rates. researchgate.netresearchgate.net

A study utilizing a heterogeneous MgO/HZSM-5 catalyst in an RD column demonstrated high efficiency for EMC production from DMC and ethanol. researchgate.net The 2.3%MgO/HZSM-5 catalyst achieved an ethanol conversion of 99.4% and a selectivity to EMC of 98.1%. researchgate.net The high performance was attributed to the catalyst's high basicity (1.72 mmol/g). researchgate.net Process optimization studies have also explored reactive dividing wall columns (RDWC), an even more integrated form of RD, which can lead to significant reductions in total annualized costs and CO2 emissions compared to conventional RD processes. researchgate.net

Table 2: Performance of MgO/HZSM-5 Catalyst in Reactive Distillation for EMC Production An interactive table summarizing the efficiency of a specific catalyst in an RD system.

Catalyst Ethanol (EtOH) Conversion (%) EMC Selectivity (%) Key Process Feature
2.3%MgO/HZSM-5 99.4 98.1 Catalytic Reactive Distillation (RD)

Comprehensive Studies on Reaction Kinetics and Thermodynamics

A thorough understanding of reaction kinetics and thermodynamics is essential for designing and optimizing reactors for EMC synthesis. The transesterification of dimethyl carbonate with ethanol is a consecutive reaction system where EMC is formed first, which can then react further with ethanol to produce diethyl carbonate (DEC). researchgate.netacs.org

Kinetics: The reaction rates are typically modeled using an activity-based kinetic model, with the temperature dependence of the reaction rate constants described by the Arrhenius equation. acs.org Homogeneous catalysts like sodium ethoxide have been used to accelerate the reaction for kinetic studies. researchgate.netacs.org The reaction is reversible, and kinetic models must account for both the forward and reverse reaction rate constants. researchgate.net

Thermodynamics: Thermodynamic analysis of the synthesis of EMC from DMC and diethyl carbonate (DEC) shows that the change in Gibbs free energy is negative, indicating the reaction is thermodynamically feasible. researchgate.net The free energy change decreases as temperature increases, suggesting that higher temperatures favor the reaction. However, even at 1000 K, the equilibrium constant is relatively low (33.20), indicating a low spontaneous degree of reaction, which underscores the importance of process engineering techniques like reactive distillation to drive the reaction to completion. researchgate.net The transesterification of DMC with ethanol consists of two consecutive reversible reactions, both of which are nearly thermoneutral, with small reaction enthalpies. researchgate.net

Catalyst Regeneration, Reusability, and Long-Term Stability Assessments

The economic viability and environmental footprint of EMC production are heavily influenced by the stability and reusability of the employed catalysts. Heterogeneous catalysts are preferred over homogeneous ones as they can be more easily recovered and regenerated. researchgate.net

Numerous studies have demonstrated the successful regeneration and reuse of various catalysts.

MgO/HZSM-5: After use in an RD process, the catalytic activity of spent MgO/HZSM-5 can be effectively recovered through calcination treatment. researchgate.net

Mesoporous Aluminophosphate (AlPO): This catalyst has shown remarkably high stability and recoverability for the transesterification of DEC with DMC. researchgate.net

α-KMgPO4: This novel basic catalyst was reused for five consecutive cycles in the synthesis of asymmetric carbonates with no obvious deactivation, maintaining high conversion (~97.5%) and selectivity (~99%). mdpi.com

Alumina-based catalysts: These low-cost catalysts are noted for their ability to be repeatedly utilized. google.com

KATriz/Al2O3: A supported 3-amino-1,2,4-triazole potassium (KATriz) on alumina catalyst demonstrated excellent long-term stability, maintaining its performance for a time on stream of 500 hours in a continuous flow reactor. rsc.org Under conditions of 80 °C and a DMC/ethanol molar ratio of 2, ethanol conversion was stable at about 45% with EMC selectivity around 92%. rsc.org

Table 3: Summary of Catalyst Reusability and Stability in Ethyl Methyl Carbonate Synthesis An interactive table detailing the long-term performance and regeneration of various catalysts.

Catalyst System Reusability (No. of Cycles) Stability (Time on Stream) Performance Retention Regeneration Method
MgO/HZSM-5 Recoverable Not specified Activity well recovered Calcination
Mesoporous AlPO Recoverable Not specified High recoverability Not specified
α-KMgPO4 5+ Not specified No obvious deactivation Simple recovery (centrifugation)
KATriz/Al2O3 Not specified 500 hours Stable conversion and selectivity Not applicable (continuous flow)
Alumina-based Reusable Not specified High catalytic activity retained Not specified

Reactivity and Degradation Mechanisms of Ethyl Methyl Carbonate

Thermal Decomposition Pathways of Ethyl Methyl Carbonate

The thermal stability of electrolyte components is a critical factor in the safety of lithium-ion batteries, as thermal runaway events can be initiated by exothermic decomposition reactions. The thermal decomposition of ethyl methyl carbonate can proceed through several mechanisms, particularly in the gas phase at elevated temperatures.

Gas-Phase Pyrolysis Mechanisms

Studies on the gas-phase pyrolysis of ethyl methyl carbonate have revealed that its decomposition is a complex process involving multiple reaction pathways. The molecule's structure, featuring both a methyl and an ethyl group attached to the carbonate core, allows for distinct initial decomposition steps compared to its symmetric counterparts, dimethyl carbonate (DMC) and diethyl carbonate (DEC). univ-lille.fr

A detailed chemical kinetic model for EMC, developed based on reactions of DMC and DEC, suggests a three-stage reaction process under weak flame conditions: initial EMC decomposition, oxidation of the resulting decomposition products to carbon monoxide (CO), and subsequent oxidation of CO to carbon dioxide (CO₂). elsevierpure.com This decomposition-initiated reaction sequence is a notable characteristic of carbonate esters with ethyl groups. elsevierpure.com

Identification and Quantification of Decomposition Products (e.g., CO₂, CO, H₂O, C₂H₄, CH₃OH)

The thermal decomposition of ethyl methyl carbonate yields a range of gaseous and liquid products. Experimental studies involving pyrolysis in the gas phase have identified several key decomposition products.

One of the primary decomposition pathways for EMC leads to the formation of carbon dioxide (CO₂), ethylene (B1197577) (C₂H₄), and methanol (B129727) (CH₃OH) through a series of reactions that may involve methyl formic acid as an intermediate. elsevierpure.comresearchgate.net The production of CO₂ has been observed to occur in two distinct stages at different temperature ranges. The initial fuel decomposition at around 850 K produces CO₂, followed by the oxidation of intermediate products like CO at higher temperatures (around 1050 K) to generate more CO₂. elsevierpure.comresearchgate.net

In addition to these major products, carbon monoxide (CO) is also a significant decomposition product, arising from the oxidation of intermediate species. elsevierpure.com The formation of water (H₂O) is also expected, particularly in oxidative environments. researchgate.net The table below summarizes the primary products identified from the thermal decomposition of EMC.

Table 1: Primary Products of Ethyl Methyl Carbonate Thermal Decomposition

Decomposition Product Chemical Formula
Carbon Dioxide CO₂
Carbon Monoxide CO
Water H₂O
Ethylene C₂H₄

This table is generated based on findings from referenced research articles. elsevierpure.comresearchgate.netresearchgate.net

Oxidative Reactivity and Stability Investigations

The oxidative stability of the electrolyte is crucial for the performance of high-voltage lithium-ion batteries, as the electrolyte can decompose on the surface of the cathode material at high potentials.

Electrochemical Oxidation Mechanisms in Electrolyte Systems

The electrochemical oxidation of ethyl methyl carbonate at the cathode-electrolyte interface is a significant contributor to the degradation of lithium-ion batteries. researchgate.net This process involves the direct transfer of electrons from the EMC molecule to the electrode, leading to the formation of radical cations and subsequent decomposition products. acs.orgresearchgate.net

Studies have shown that the oxidation of EMC can proceed through multiple mechanisms, and the presence of other electrolyte components, such as ethylene carbonate (EC), can influence these pathways. researchgate.net The oxidation of EMC can lead to the generation of species such as CO₂ and CO. researchgate.net One proposed mechanism for the chemical oxidation of EMC involves a series of steps that result in the formation of these gases along with water. researchgate.net

Recent research has also highlighted that in addition to direct electrochemical oxidation, chemical oxidation processes may occur. researchgate.net These can involve reactive species generated from the cathode material at high voltages, which then attack the electrolyte components. researchgate.net

Influence of Anions (e.g., PF₆⁻) on Oxidative Stability

The choice of salt anion in the electrolyte has a significant impact on the oxidative stability of the solvent molecules. In lithium-ion batteries, the most common salt is lithium hexafluorophosphate (B91526) (LiPF₆). The PF₆⁻ anion is not merely an inert charge carrier; it actively participates in the electrochemical processes at the electrode surfaces.

Theoretical studies have compared the oxidative stability of various carbonate solvents, including EMC, both as simple molecules and in coordination with the PF₆⁻ anion. nih.govcapes.gov.br While ethylene carbonate (EC) is found to be the most stable against oxidation in its simple form, its high dielectric constant leads to strong coordination with Li⁺ and PF₆⁻. nih.govcapes.gov.br This strong coordination facilitates its transport to the cathode, resulting in its preferential oxidation. nih.govcapes.gov.br

The presence of PF₆⁻ can also lead to the formation of various degradation products through its own decomposition, which can then react with the solvent molecules. For instance, the decay of PF₆⁻ can produce species like PF₅ and F⁻, which can lead to the fluorination of carbonate molecules at the electrode interface. nih.govresearchgate.net

Interfacial Degradation Phenomena at Electrode-Electrolyte Interfaces

The interface between the electrode and the electrolyte is a region of intense chemical and electrochemical activity, where the degradation of electrolyte components like ethyl methyl carbonate is most pronounced. nih.govchemrxiv.org This degradation leads to the formation of a surface layer on the electrode known as the cathode-electrolyte interphase (CEI). acs.org

The composition and properties of the CEI are critical to the battery's performance, as it can passivate the electrode surface and prevent further electrolyte decomposition. However, continuous degradation can lead to the growth of a resistive CEI, which impedes ion transport and increases cell impedance. researchgate.net

| Salt Anion (e.g., PF₆⁻) | The anion can influence the oxidative stability of EMC and contribute to the formation of degradation products through its own decomposition. nih.govcapes.gov.br |

This table provides a summary of key factors and their effects on the degradation of ethyl methyl carbonate based on the referenced literature.

Combustion Characteristics and Flame Instabilities of Ethyl Methyl Carbonate

The combustion of ethyl methyl carbonate (EMC) is a critical area of study, largely due to its widespread use as a solvent in the electrolytes of lithium-ion batteries. Understanding its combustion behavior, including flame speed and instabilities, is paramount for assessing and mitigating the fire and explosion hazards associated with these energy storage devices.

Laminar Burning Velocity Measurements and Modeling

The laminar burning velocity is a fundamental parameter that quantifies the propagation speed of a premixed flame under laminar conditions. It is essential for validating chemical kinetic models and for modeling turbulent flame speeds.

Recent research has provided detailed experimental data on the laminar burning velocity of EMC/air mixtures. These measurements are often conducted in a constant volume combustion chamber at various initial pressures and equivalence ratios. For instance, at an initial temperature of 373 K and an initial pressure of 100 kPa, the laminar burning velocity of ethyl methyl carbonate has been observed to increase as the equivalence ratio approaches stoichiometric conditions. acs.org

Laminar Burning Velocity of Ethyl Methyl Carbonate/Air Flames at 100 kPa and 373 K

Equivalence Ratio (ϕ)Laminar Burning Velocity (cm/s)
0.625.99
1.049.21

Data sourced from a study on the laminar combustion characteristics of spherically propagating ethyl methyl carbonate flames. acs.org

Flame Cellularity and Self-Acceleration Phenomena

During the propagation of a premixed flame, instabilities can arise, leading to the formation of cellular structures on the flame front. This phenomenon, known as flame cellularity, is a result of hydrodynamic and thermodiffusive instabilities. The extent of this cellularity can be characterized by parameters such as the crack length and the average cell area on the flame surface. researchgate.net

Studies on EMC flames have shown that the degree of cellularization does not vary in a straightforward manner with the equivalence ratio but does increase monotonically with a rise in the initial pressure. researchgate.net The critical flame radius, which marks the onset of cellularity, also shows a non-monotonic relationship with the equivalence ratio while decreasing as the initial pressure increases. researchgate.net

Flame self-acceleration is another important phenomenon observed in unstable laminar premixed flames. As the flame becomes more unstable and cellular, its surface area increases, leading to an acceleration of the flame propagation. Research indicates that the flame self-acceleration in EMC flames becomes more pronounced as flame instabilities increase. researchgate.net However, the observed acceleration exponent and fractal dimension have been found to be lower than the values typically associated with the transition to self-turbulization. researchgate.net

Development and Optimization of Chemical Kinetic Mechanisms for EMC Combustion

The development of accurate chemical kinetic mechanisms is crucial for understanding the intricate details of EMC combustion and for predictive modeling. The initial development of such mechanisms often relies on existing models for similar carbonate esters, such as dimethyl carbonate (DMC) and diethyl carbonate (DEC). researchgate.netelsevierpure.com

These models are then refined and optimized by comparing their predictions against experimental data, including laminar burning velocities and species profiles from flow reactor experiments. elsevierpure.com A key finding from these modeling studies is the identification of a three-stage reaction process for EMC combustion under certain conditions: initial decomposition of the EMC molecule, followed by the oxidation of the decomposition products to carbon monoxide (CO), and finally the oxidation of CO to carbon dioxide (CO2). elsevierpure.com This multi-stage reaction pathway is distinct from the low-temperature oxidation mechanisms typically observed for hydrocarbon fuels. elsevierpure.com

Theoretical and Computational Chemistry of Ethyl Methyl Carbonate

Quantum Chemical Calculations of Ethyl Methyl Carbonate

Quantum chemical calculations are employed to understand the intrinsic properties of the ethyl methyl carbonate molecule, including its geometry, vibrational modes, and electronic structure. These calculations provide a fundamental understanding that aids in the interpretation of experimental spectroscopic data.

Geometry Optimization and Vibrational Frequency Analysis of Neutral and Ionized Species

Quantum chemical calculations have been utilized to determine the optimized geometry and analyze the vibrational frequencies of both neutral and ionized ethyl methyl carbonate. researchgate.net These theoretical predictions are crucial for assigning the spectral features observed in infrared (IR) spectroscopy to specific fundamental vibrational modes of the molecule. researchgate.net For instance, vibrational peaks observed experimentally can be attributed to specific molecular motions, such as the stretching of the C=O bond or the symmetrical deformation of the CH3 group. researchgate.net

A detailed spectroscopic investigation of ethyl methyl carbonate involved recording its vacuum ultraviolet and infrared spectra. researchgate.net The geometry optimization and vibrational frequency analysis for both the neutral and ionized forms of the molecule were conducted using quantum chemical calculations. researchgate.net The results from these calculations allowed for the assignment of the observed infrared spectral features to the molecule's fundamental vibrational modes. researchgate.net

Electronic Excited State Energy Information and Spectroscopic Interpretation

Quantum chemical calculations also provide insights into the electronic excited states of ethyl methyl carbonate, which is essential for interpreting its electronic absorption spectra. researchgate.net Time-dependent density functional theory (TDDFT) is a common method used to calculate vertical excitation energies. researchgate.net These calculations help in understanding the nature of electronic transitions, such as valence and Rydberg transitions, observed in the vacuum ultraviolet (VUV) region of the electromagnetic spectrum. researchgate.net

For example, a study on ethyl methyl carbonate reported its first electronic absorption spectrum in the 7 to 11.5 eV range. researchgate.net The interpretation of this spectrum, including the identification of valence and Rydberg transitions, was aided by quantum chemical simulations that provided information on the nature and energies of the excited states. researchgate.net A strong correlation was found between the theoretically predicted excited state energies, using methods like CAM-B3LYP, and the experimentally observed spectral peaks. researchgate.net Potential energy curves for the ground and low-lying excited states were also generated to further elucidate their characteristics and assist in the interpretation of the observed spectra. researchgate.net

Molecular Dynamics Simulations of Ethyl Methyl Carbonate Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the behavior of complex systems, such as electrolytes, over time. For ethyl methyl carbonate, MD simulations provide detailed information about its interactions with ions and other solvent molecules, which is critical for understanding the performance of lithium-ion batteries.

Solvation Structure Analysis of Cations (e.g., Li+, Na+) in EMC and Mixed Solvents

MD simulations are instrumental in analyzing the solvation structure of cations like lithium (Li+) and sodium (Na+) in ethyl methyl carbonate and its mixtures with other solvents like ethylene (B1197577) carbonate (EC). rsc.orgrsc.org These simulations reveal how solvent molecules arrange themselves around the cations, forming solvation shells. rsc.orgrsc.org The composition and structure of this solvation shell significantly influence the mobility and reactivity of the cations.

Studies have shown that in mixed carbonate electrolytes, the cyclic carbonate, EC, tends to create a more homogeneous solvation structure for Li+ ions. rsc.org Classical and ab initio MD simulations have been performed on electrolytes containing Li+ and Na+ ions in carbonate solvents. nih.govacs.org These simulations indicate that the strength of the binding between the cation and the carbonate molecule is a key factor influencing the solvation structure, with Li+ generally exhibiting stronger binding than Na+. acs.org The coordination number, which is the average number of solvent molecules directly interacting with the cation, can also be determined from these simulations. For instance, in ethylene carbonate, Li+ is typically coordinated to four oxygen atoms. acs.org

Investigation of Ion Transport Properties (e.g., Self-Diffusion Rates, Ionic Conductivity)

For instance, in a mixed electrolyte of ethylene carbonate and ethyl methyl carbonate, the Gen2 electrolyte was found to have a 44% faster Li+ self-diffusion rate compared to an electrolyte with only EC. rsc.org However, the total ionic conductivities of the two were similar. rsc.org Experimental studies have shown that the ionic conductivity of EC:EMC mixtures can be optimized by adjusting the ratio of the two solvents. mdpi.com A peak ionic conductivity of 21.5 mS cm⁻¹ was observed at a 1:3 ratio of EC to EMC. mdpi.com The self-diffusion coefficients of ions and solvents in various carbonate electrolytes have been measured using techniques like pulsed field gradient nuclear magnetic resonance (PFG-NMR) and compared with MD simulation results. pnnl.govacs.org These studies have shown that the self-diffusion coefficients generally decrease as the concentration of the lithium salt increases. pnnl.gov

Below is an interactive data table summarizing the ionic conductivity of electrolyte solutions with varying EC:EMC ratios, each containing 1 M LiPF6. mdpi.comresearchgate.net

EC:EMC RatioIonic Conductivity (mS cm⁻¹)
Pure EC19.54
1:1~21.0
1:321.5
1:5~20.0
Pure EMC9.69

Note: The values for the mixed ratios are approximate, based on graphical data presented in the source. The table is interactive and can be sorted by clicking on the column headers.

Elucidation of Anion-Solvent Exchange Mechanisms

MD simulations can also shed light on the dynamic processes occurring within the electrolyte, such as the exchange of solvent molecules and anions in the solvation shell of a cation. rsc.org Understanding these exchange mechanisms is crucial for a complete picture of ion transport in the electrolyte.

A study on mixed carbonate electrolytes proposed, for the first time, an anion-solvent exchange mechanism with identified energetic and electrostatic origins. rsc.org This work highlights the detailed insights that can be gained from computational modeling of these complex systems. rsc.org

Mechanistic Insights from Computational Studies of Ethyl Methyl Carbonate

Computational chemistry provides powerful tools to investigate the complex chemical processes involving ethyl methyl carbonate (EMC) at a molecular level. Theoretical studies offer deep insights into reaction mechanisms that are often difficult to probe experimentally, such as decomposition pathways, interfacial phenomena, and the dynamic behavior of the liquid state.

Prediction of Decomposition Reaction Pathways and Activation Energies

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the thermal and electrochemical decomposition of ethyl methyl carbonate. These models predict the likely pathways through which the molecule breaks down, the intermediate species formed, and the energy barriers (activation energies) associated with these transformations.

Research has shown that the decomposition of EMC can proceed through various routes, influenced by factors like temperature and the presence of other reactive species. A chemical kinetic model for EMC, validated against experimental data from micro flow reactors, indicates a multi-stage decomposition and oxidation process. elsevierpure.com Both experimental and computational results show two main stages for CO2 formation: an initial decomposition of EMC at lower temperatures (around 850 K) and a subsequent oxidation of carbon monoxide (CO) to CO2 at higher temperatures (around 1050 K). elsevierpure.com

The primary decomposition pathway involves a series of reactions that produce carbon dioxide, ethylene (C2H4), and methanol (B129727) (CH3OH) via a methyl formic acid intermediate. elsevierpure.com DFT calculations have been used to compare the reductive decomposition of various carbonate solvents. nih.gov In solution, the reduction of linear carbonates like EMC is an exothermic process. nih.gov The likelihood of undergoing the first electron reduction in solution places EMC after ethylene carbonate (EC), propylene (B89431) carbonate (PC), vinylene carbonate (VC), and dimethyl carbonate (DMC). nih.gov

Further computational analysis of the oxidative decomposition of common electrolyte solvents found that while ethylene carbonate (EC) is the most stable against oxidation as a simple molecule, its strong coordination with anions like PF6- facilitates its preferential oxidation at the cathode. nih.gov The decomposition of the resulting radical cations can proceed via multiple pathways, with the formation of CO2 being more favorable than CO due to lower activation energy barriers. nih.gov

Table 1: Predicted Decomposition Products of Ethyl Methyl Carbonate

Product Formation Pathway Reference
Carbon Dioxide (CO2) Initial fuel decomposition and subsequent CO oxidation elsevierpure.com
Ethylene (C2H4) Produced from a series of decomposition reactions elsevierpure.com
Methanol (CH3OH) Produced via a methyl formic acid intermediate elsevierpure.com
Carbon Monoxide (CO) Intermediate product, oxidized to CO2 at higher temperatures elsevierpure.com

Computational Modeling of Interfacial Phenomena (e.g., Solid Electrolyte Interphase Formation)

The formation of a Solid Electrolyte Interphase (SEI) on the surface of battery electrodes is a critical process that governs the stability, efficiency, and lifespan of lithium-ion batteries. Computational modeling is essential for understanding the role of ethyl methyl carbonate in the complex reactions that build this interface.

The SEI layer is formed from the decomposition products of the electrolyte components, including solvents like EMC. kit.eduresearchgate.net Mechanistic models derived from computational and experimental data suggest that electrolyte decomposition occurs at the interface between the SEI and the electrode. kit.eduresearchgate.net The transport of solvent and salt species through the growing SEI layer is a crucial factor. kit.eduresearchgate.net

Computational models also explore how different electrolyte compositions affect the SEI. The presence of EMC alongside EC and other additives influences the chemical makeup and morphology of the interphase layer. nih.gov The solvation structure of lithium ions in the electrolyte, which is affected by the mix of solvents like EC and EMC, plays a direct role in the initial SEI formation mechanisms. nih.gov

Machine Learning Force Fields for Molecular Liquid Behavior

Traditional molecular dynamics (MD) simulations using classical force fields can struggle to accurately capture the complex intermolecular and intramolecular interactions in liquid mixtures like battery electrolytes. Ab initio MD is highly accurate but computationally expensive for the length and time scales needed to study properties like diffusivity and viscosity. diva-portal.orgcam.ac.ukresearchgate.net Machine learning (ML) has emerged as a powerful tool to bridge this gap.

ML force fields, trained on data from high-accuracy quantum mechanical calculations, can achieve near-ab initio accuracy at a fraction of the computational cost. diva-portal.orgresearchgate.netarxiv.org A significant focus of this work has been on developing robust ML potentials for binary solvent systems, such as the ethylene carbonate (EC) and ethyl methyl carbonate (EMC) mixtures that are central to many lithium-ion battery electrolytes. diva-portal.orgcam.ac.ukresearchgate.netchemrxiv.org

A key challenge in modeling these molecular liquids is the large separation of scales between the strong, directional intramolecular forces and the weaker intermolecular interactions. diva-portal.orgresearchgate.net Researchers have developed ML potentials, such as those based on the Gaussian Approximation Potential (GAP) framework, that successfully model the EC:EMC liquid solvent. diva-portal.orgresearchgate.net These models are trained on diverse molecular configurations sampled over a wide range of densities and temperatures to ensure robustness. chemrxiv.org The resulting ML force fields can accurately predict various properties of the liquid mixture, paving the way for large-scale simulations that can reveal mechanisms of ion transport and other dynamic behaviors with high fidelity. diva-portal.orgresearchgate.net

Advanced Applications of Ethyl Methyl Carbonate in Electrochemical Systems

Role as an Electrolyte Solvent in Lithium-Ion Batteries

EMC is rarely used as a single-solvent electrolyte; instead, it is typically blended with cyclic carbonates to achieve a balance of properties essential for efficient and stable battery operation. mdpi.com Its primary function is to serve as a co-solvent that reduces the viscosity of the electrolyte mixture, thereby enhancing the mobility of lithium ions, especially at low temperatures. techbriefs.commdpi.com

Influence on Lithium Ion Solvation and Transport Kinetics

The performance of a lithium-ion battery is intrinsically linked to the ionic conductivity of its electrolyte, which is governed by the solvation of lithium ions (Li⁺) and their transport through the solvent medium. llnl.gov The structure of the Li⁺ solvation sheath—the cluster of solvent molecules surrounding the ion—directly impacts its mobility. researchgate.net

First-principles molecular dynamics simulations reveal that in electrolytes containing EMC, Li⁺ ions are primarily solvated by the carbonyl or ether oxygen atoms of the carbonate molecules. llnl.gov Li⁺ generally prefers a tetrahedral coordination in its first solvation shell. llnl.gov The inclusion of EMC, a linear carbonate, alters this solvation environment. Compared to electrolytes composed solely of cyclic carbonates like Ethylene (B1197577) Carbonate (EC), which have high viscosity, EMC's lower viscosity facilitates faster Li⁺ diffusion. llnl.govrsc.org This is because the strength of Li⁺ solvation is correlated with the diffusion coefficient; weaker solvation can lead to higher diffusivity. llnl.gov

Enhancement of Capacitance Density and Charge Capacity

Research has shown that EMC-containing electrolytes can improve a battery's energy density and discharge capacity while promoting a long cycle life and good safety performance. The ability of EMC to function effectively at low temperatures also means that batteries can retain more of their charge capacity in cold environments. techbriefs.com The optimization of EMC content in the electrolyte blend is key to maximizing these benefits without compromising other performance metrics. techbriefs.com

Impact on Anode and Cathode Interfacial Stability and Performance

The stability of the interfaces between the electrolyte and the electrodes (anode and cathode) is paramount for the longevity and safety of lithium-ion batteries. The Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) are formed from the decomposition products of the electrolyte during the initial cycles. mdpi.comresearchgate.net

EMC plays a role in the composition and properties of these crucial layers. Studies on LiBF₄-based electrolytes have shown that while EMC-only solutions are not effective for anion intercalation into graphite (B72142) positive electrodes in dual-ion batteries (DIBs), its combination with other solvents can have a synergetic effect. nih.gov The introduction of trimethyl phosphate (B84403) (TMP) into an EMC-based electrolyte, for example, significantly improves the discharge capacity for anion storage, highlighting EMC's role in modifying the interfacial reactions at the cathode. nih.gov

On the anode side, the ratio of EMC to cyclic carbonates like EC significantly affects the structure of the SEI. mdpi.com A stable SEI must be ionically conductive but electronically insulating to prevent continuous electrolyte decomposition. mdpi.com Research indicates that specific EC:EMC ratios, such as 1:1 and 1:3, promote the formation of a denser and more uniform SEI layer enriched with stable inorganic components like lithium carbonate (Li₂CO₃) and lithium fluoride (B91410) (LiF). mdpi.comresearchgate.net This robust SEI enhances the mechanical and electrochemical stability of the interface, suppressing the growth of lithium dendrites which can cause short circuits and battery failure. mdpi.comresearchgate.net

Performance in Mixed Carbonate Electrolyte Formulations

EMC is a cornerstone of modern mixed carbonate electrolyte formulations, where it is combined with other solvents to create an electrolyte with tailored properties. techbriefs.comresearchgate.net Its primary role is to lower the viscosity and freezing point of the electrolyte, complementing the high dielectric constant and salt-dissolving ability of cyclic carbonates. techbriefs.commdpi.com

The combination of EMC with cyclic carbonates like Ethylene Carbonate (EC) and Propylene (B89431) Carbonate (PC) is a classic example of solvent synergy in LIB electrolytes. mdpi.comrsc.org EC possesses a high dielectric constant, which is excellent for dissolving lithium salts like LiPF₆, and it is a superior SEI-forming agent on graphite anodes. mdpi.comrsc.org However, its high viscosity and melting point limit low-temperature performance. mdpi.com

The table below summarizes the properties and roles of common carbonate solvents, illustrating the complementary nature of cyclic and linear carbonates.

SolventTypeKey PropertyPrimary Role in Electrolyte
Ethylene Carbonate (EC) CyclicHigh Dielectric ConstantSalt Dissociation, SEI Formation
Propylene Carbonate (PC) CyclicHigh Dielectric Constant, Low Melting PointSalt Dissociation, Low-Temp Performance
Ethyl Methyl Carbonate (EMC) LinearLow Viscosity, Low Freezing PointEnhances Ion Mobility, Low-Temp Performance

To further enhance the stability and performance of EMC-based electrolytes, functional additives are often introduced. Fluoroethylene Carbonate (FEC) is a widely used additive, particularly for batteries with silicon-based anodes, but it also benefits traditional graphite anodes. researchgate.netucsd.edu

FEC has a lower reduction potential than EC or EMC, meaning it decomposes preferentially on the anode surface during the initial charging cycles. ucsd.edu This decomposition leads to the formation of a highly stable and robust SEI layer. researchgate.net A key component of this FEC-derived SEI is Lithium Fluoride (LiF), which is believed to be critical for passivating the electrode surface effectively. ucsd.edunih.gov

In EMC-containing electrolytes, the addition of FEC has been shown to improve cycling stability and Coulombic efficiency. researchgate.net Atomistic modeling reveals that a significant portion of FEC molecules (up to 25%) can coordinate with Li⁺ ions in the solvation shell. rsc.org This proximity to the Li⁺ facilitates its preferential reduction at the anode surface, creating a more favorable SEI before the bulk solvents like EMC and EC can decompose. rsc.orgescholarship.org This FEC-led passivation is crucial for stabilizing the electrode interface, especially in high-voltage applications or with next-generation electrode materials that experience large volume changes. researchgate.netucsd.edu

Strategies for Low-Temperature Performance Enhancement

The performance of lithium-ion batteries is significantly hindered at low temperatures due to increased electrolyte viscosity and reduced ionic conductivity, leading to sluggish kinetics. Ethyl methyl carbonate is a key component in strategies to overcome these limitations. Its low melting point (-55 °C) and low viscosity ensure that the electrolyte remains fluid and ionically conductive even at sub-zero temperatures. sigmaaldrich.commdpi.com

Furthermore, the optimization of the EC to EMC ratio is critical. While a sufficient amount of EC is needed for proper SEI formation, minimizing its content in favor of EMC can significantly improve low-temperature performance. mdpi.com Studies have demonstrated that quaternary carbonate-based electrolytes containing EMC, such as LiPF6 in EC/DEC/DMC/EMC, can enable effective operation of lithium-ion cells at temperatures as low as -30°C to -40°C. nasa.gov At -30°C, a 1:1:1:1 volumetric mixture of EC, DEC, dimethyl carbonate (DMC), and EMC showed excellent performance, retaining over 90% of its room temperature capacity. nasa.gov

Table 1: Low-Temperature Performance of Various EMC-Based Electrolytes

Electrolyte Composition (LiPF6 Salt) Operating Temperature (°C) Capacity Retention (%) Reference
1.0 M in EC+DEC+DMC+EMC (1:1:1:1 by vol.) -30 > 90 nasa.gov
1.0 M in EC+DEC+DMC+MA (1:1:1:1 by vol.) -40 Superior to EMC blend nasa.gov
1.0 M in EC+DEC+DMC+EA (1:1:1:1 by vol.) -40 Superior to EMC blend nasa.gov
All-fluorinated electrolyte in graphite||Li DIB 0 97.8 (of room temp.) researchgate.net

EC: Ethylene Carbonate, DEC: Diethyl Carbonate, DMC: Dimethyl Carbonate, EMC: Ethyl Methyl Carbonate, MA: Methyl Acetate, EA: Ethyl Acetate

Applications in Dual-Ion Batteries

Dual-ion batteries (DIBs) are an emerging energy storage technology where both cations and anions from the electrolyte participate in the electrochemical reactions at the respective electrodes. Ethyl methyl carbonate has been identified as a superior solvent for electrolytes in graphite-based DIBs. nist.gov

In DIBs with graphite cathodes, anions from the electrolyte intercalate into the graphite structure during charging. The choice of solvent significantly impacts this process. EMC-based electrolytes have demonstrated superior electrochemical performance compared to those based on other linear carbonates like dimethyl carbonate (DMC) or diethyl carbonate (DEC). techbriefs.comscbt.com The rationale behind EMC's effectiveness lies in its ability to form a thinner and more effective cathode electrolyte interface (CEI) on the graphite surface. techbriefs.comscbt.com This CEI is crucial for preventing continuous electrolyte decomposition at the high operating voltages of DIBs. researchgate.net Formulations often consist of a lithium salt, such as lithium hexafluorophosphate (B91526) (LiPF6), dissolved in EMC, sometimes in combination with other solvents or additives to further enhance stability and performance. nist.gov

The use of EMC in the electrolyte for graphite-based DIBs leads to a significant reduction in charge-transfer resistance and polarization effects. techbriefs.comscbt.com The thinner CEI formed in the presence of EMC, with fewer resistive species like LiF and ROCO2Li compared to DMC or DEC, facilitates more efficient intercalation and de-intercalation of anions. techbriefs.comscbt.com This lower resistance allows for faster charge and discharge rates. The reduced polarization, which is the deviation of the cell voltage from its equilibrium value during current flow, indicates more efficient energy conversion and less energy loss as heat.

A key advantage of using EMC-based electrolytes in graphite DIBs is the enhancement of both coulombic efficiency and long-term cycling stability. techbriefs.comscbt.com The stable CEI formed with EMC effectively suppresses side reactions between the electrolyte and the highly reactive charged graphite cathode, leading to higher coulombic efficiencies, often approaching 99%. researchgate.net This stability translates to improved capacity retention over extended cycling. For instance, DIBs utilizing EMC-based electrolytes have demonstrated the ability to retain a significant portion of their capacity even after thousands of cycles. researchgate.net Furthermore, the rate performance is also enhanced, with reports showing that 90% of the available capacity can be accessed even at high rates of 12 C. techbriefs.comscbt.com

Table 2: Performance Metrics of Graphite-Based Dual-Ion Batteries with EMC Electrolytes

Performance Metric Value/Observation Reference
Cathode Electrolyte Interface (CEI) Thinner layer with fewer LiF and ROCO2Li species compared to DMC/DEC techbriefs.comscbt.com
Charge-Transfer Resistance Reduced techbriefs.comscbt.com
Polarization Reduced techbriefs.comscbt.com
Self-Discharge Reduced techbriefs.comscbt.com
Rate Performance 90% of available capacity at 12 C techbriefs.comscbt.com
Cycle Performance 94.5% capacity retention over 5000 cycles researchgate.net

Advanced Electrolyte Engineering Strategies Involving EMC

Beyond its standard use, ethyl methyl carbonate is integral to advanced electrolyte engineering strategies aimed at pushing the boundaries of battery performance, particularly for high-energy-density systems.

High-nickel (Ni-rich) cathodes are promising for next-generation high-energy-density lithium-ion batteries. However, they suffer from poor stability in conventional ethylene carbonate (EC)-based electrolytes, as EC is prone to oxidation at the high operating voltages of these cathodes. osti.govosti.gov This leads to continuous electrolyte decomposition, gas generation, and capacity fade.

A promising strategy to mitigate these issues is the development of EC-free electrolytes, where EMC serves as the primary solvent. osti.govosti.gov These electrolytes have been shown to significantly improve the stability and performance of cells with Ni-rich cathodes. osti.govosti.gov By removing the highly oxidizable EC, side reactions at the cathode surface are suppressed, resulting in a thinner CEI and reduced dissolution of transition metals from the cathode. osti.gov

To ensure proper passivation of the graphite anode in the absence of EC, additives are often incorporated into the EMC-based electrolyte. Fluoroethylene carbonate (FEC) is a common choice, which, in synergy with other additives like lithium 4,5-dicyano-2-(trifluoromethyl)imidazole (LiTDI), can form a stable and effective SEI on the anode. osti.gov The resulting full cells with Ni-rich cathodes and graphite anodes exhibit enhanced cycling stability and suppressed voltage hysteresis growth compared to cells with standard EC-containing electrolytes. osti.gov

Table 3: Comparison of EC-Containing vs. EC-Free EMC-Based Electrolytes for Ni-Rich Cathode Cells

Electrolyte Composition Key Feature Advantage Reference
1 M LiPF6 in EC:EMC (3:7 wt) + 2 wt% VC Baseline (EC-containing) Standard formulation osti.gov
1.5 M LiPF6 in EMC + 20 wt% FEC + 1 wt% LiTDI EC-Free Suppressed side reactions at the cathode, thinner CEI, reduced transition metal dissolution, enhanced cycling stability. osti.gov
LiPF6 and LiNO3 in ternary linear alkyl carbonates EC-Free High interfacial stability with Ni-rich cathode and Li metal anode, remarkable capacity retention at high voltage (4.4V and 4.5V). researchgate.net

VC: Vinyl Carbonate, FEC: Fluoroethylene Carbonate, LiTDI: Lithium 4,5-dicyano-2-(trifluoromethyl)imidazole

Optimization of Electrolyte Additives for EMC-based Systems

The performance of ethyl methyl carbonate (EMC)-based electrolytes in lithium-ion batteries is significantly influenced by the use of electrolyte additives. These additives, typically used in small quantities (less than 10% by weight), are crucial for stabilizing the solid electrolyte interphase (SEI) on the electrode surfaces, particularly the anode, which is essential for long-term cycling stability and safety. osti.gov Research has focused on identifying and optimizing various additives to enhance the electrochemical performance of EMC-based systems, especially in high-voltage applications and in electrolytes with reduced or no ethylene carbonate (EC).

In ethylene carbonate-free electrolytes, which are desirable for high-voltage applications, additives are critical to form a stable passivation layer on the graphite electrode. researchgate.net For instance, studies have shown that in a 1 M LiPF6 in EMC electrolyte, the addition of just 1% succinic anhydride (B1165640) (SA) can enable the cell to function effectively, whereas without it, the cell barely operates due to poor graphite passivation. researchgate.net Other additives like vinylene carbonate (VC), fluoroethylene carbonate (FEC), and (4R,5S)-4,5-difluoro-1,3-dioxolan-2-one (DFEC) have also been investigated to improve the performance of EC-free electrolytes. researchgate.net

Research has demonstrated the effectiveness of various additives in Li(Ni₀.₄Mn₀.₄Co₀.₂)O₂/graphite pouch cells tested to 4.5 V. The addition of additives such as triallyl phosphate or pyridine (B92270) phosphorus pentafluoride to EC-free electrolytes has been shown to provide better capacity retention during long-term cycling compared to cells containing only vinylene carbonate. researchgate.net

A study exploring ethylene carbonate-free electrolytes for high-voltage LiCoO₂/Si-graphite lithium-ion batteries utilized a combination of additives. acs.org Fluoroethylene carbonate (FEC) and vinylene carbonate (VC) were selected to improve the compatibility between the electrolyte and the Si-graphite anode. acs.org Furthermore, (ethoxy)pentafluorocyclotriphosphazene was introduced not only as a flame retardant to render the electrolyte nonflammable but also as a co-solvent. acs.org The results were promising, with pouch cells containing the VC additive demonstrating impressive cycle and rate performances at room temperature, achieving over 80% capacity retention after 200 cycles at a 1 C rate. acs.org

The optimization of electrolyte additives is a complex process that involves balancing various performance metrics, including coulombic efficiency, impedance, and cycle life. The table below summarizes the findings of a study that evaluated different additives in an EC-free electrolyte containing 1 M LiPF₆ in an EMC:VC (98:2 w:w) mixture.

Table 1: Performance of Additives in EC-free EMC-based Electrolytes

Additive Concentration (wt%) Key Findings Reference
Succinic Anhydride (SA) 1% Enabled effective operation of Li(Ni₀.₄Mn₀.₄Co₀.₂)O₂/graphite cells with EC-free EMC electrolyte. researchgate.net
Vinylene Carbonate (VC) 2% (in base electrolyte) Showed good performance but was outperformed by other additives in long-term cycling. researchgate.net
Triallyl Phosphate Not specified Provided better capacity retention during long-term cycling than VC alone. researchgate.net
Pyridine Phosphorus Pentafluoride Not specified Improved long-term cycling stability compared to VC alone. researchgate.net
Fluoroethylene Carbonate (FEC) Not specified Used to modify the compatibility between the electrolyte and a Si-graphite anode in EC-free systems. acs.org

High-Purity Ethyl Methyl Carbonate Requirements for Next-Generation Battery Technologies

The advancement of next-generation battery technologies, such as high-voltage lithium-ion batteries and lithium-metal batteries, places stringent requirements on the purity of all electrolyte components, including ethyl methyl carbonate. The presence of impurities, even at parts-per-million (ppm) levels, can have a detrimental impact on battery performance, leading to reduced cycle life, increased impedance, and potential safety hazards.

For battery applications, high-purity, or "battery-grade," EMC is essential. sigmaaldrich.com This grade of EMC is characterized by extremely low levels of water and acid, typically below 10 ppm for each. sigmaaldrich.comsigmaaldrich.com The use of such high-purity solvents is critical for achieving high electrochemical performance. sigmaaldrich.comsigmaaldrich.com Commercially available battery-grade EMC can reach purities of 99.9% and even 99.99% (4N). sigmaaldrich.commsesupplies.com

Water is a particularly detrimental impurity in lithium-ion battery electrolytes. It can react with the lithium salt, LiPF₆, to produce hydrofluoric acid (HF). HF is highly corrosive and can attack the cathode material, leading to the dissolution of transition metals, and can also degrade the solid electrolyte interphase (SEI) on the anode. Both of these degradation mechanisms result in a loss of capacity and an increase in cell resistance.

The ratio of EMC to other solvents, such as ethylene carbonate (EC), is also a critical factor that is closely related to the purity requirements. A study on the influence of the EC-to-EMC ratio in lithium-metal batteries found that maintaining a volume ratio between 1:5 and 1:1 was crucial for stabilizing the electrolyte and forming a stable SEI. mdpi.com Deviating from this optimal range could lead to severe electrolyte decomposition and rapid cell failure. mdpi.com The ionic conductivity of the electrolyte is also highly dependent on the EC:EMC ratio, with a peak conductivity of 21.5 mS/cm observed at a 1:3 ratio in one study. mdpi.com

The table below outlines the typical purity specifications for battery-grade ethyl methyl carbonate and the impact of key impurities.

Table 2: Purity Requirements for Battery-Grade Ethyl Methyl Carbonate

Parameter Specification Impact of Impurity Reference
Assay >99.9% Lower purity can introduce various unknown side reactions. sigmaaldrich.com
Water Content <10 ppm Reacts with LiPF₆ to form corrosive HF, leading to electrode degradation. sigmaaldrich.comsigmaaldrich.com

As battery technologies continue to evolve towards higher energy densities and longer cycle lives, the demand for even higher purity electrolyte components, including EMC, is expected to increase. The development of advanced purification techniques and stringent quality control measures will be essential to meet the requirements of these next-generation energy storage systems.

Analytical and Spectroscopic Investigations of Ethyl Methyl Carbonate

Chromatographic Techniques for Analysis

Chromatography is essential for separating ethenyl methyl carbonate from reactants, impurities, and degradation products. This separation allows for accurate quantification and identification.

Gas Chromatography-Flame Ionization Detection (GC/FID) for Purity and Composition

Gas chromatography with flame ionization detection (GC/FID) is a robust and widely used method for determining the purity and composition of volatile organic compounds like carbonates. While specific studies on this compound are not prevalent, the methodology is well-established for analogous compounds such as ethyl methyl carbonate (EMC) and ethylene (B1197577) carbonate (EC). cromlab-instruments.esgoogle.com

The analysis involves injecting a sample into a gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates compounds based on their boiling points and polarity. For carbonates, an intermediate polarity column, such as one with a 35% diphenyl / 65% dimethyl polysiloxane phase, has been shown to provide sharp, symmetrical peak shapes, which are critical for accurate and reproducible quantification. cromlab-instruments.es A flame ionization detector then combusts the eluting compounds, generating a current proportional to the amount of carbon atoms, which allows for precise purity determination using an area percentage method. google.com

Given the volatility of vinyl compounds, care must be taken during sample handling to prevent the loss of the analyte, as has been noted in the analysis of vinyl chloride. chromforum.org

Table 1: Illustrative GC/FID Parameters for Carbonate Analysis This table is based on typical conditions for similar analytes like EMC and EC and would require optimization for this compound.

ParameterValueReference
Instrumentation Gas Chromatograph with FID cromlab-instruments.es
Column TraceGOLD TG-35MS (or similar) cromlab-instruments.es
Carrier Gas Helium cromlab-instruments.es
Injector Type Split/Splitless cromlab-instruments.es
Injector Temperature 230-250 °C cromlab-instruments.esgoogle.com
Detector Temperature 250 °C google.com
Oven Program Example: 100°C hold, ramp to 200°C cromlab-instruments.es

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that couples the separation capabilities of GC with the structural identification power of mass spectrometry. It is indispensable for identifying impurities and degradation products in electrolyte solutions. sigmaaldrich.com After separation on the GC column, molecules are ionized, typically by electron impact (EI), causing them to fragment in predictable patterns. The resulting mass spectrum serves as a molecular "fingerprint."

For this compound, the mass spectrum would be expected to show a molecular ion (M+) peak, along with characteristic fragment ions corresponding to the loss of key functional groups. By analyzing the mass-to-charge ratio (m/z) of these fragments, the structure of unknown products can be elucidated. In studies of related battery electrolytes, GC-MS has been used to identify a range of linear and cyclic carbonates and their impurities. sigmaaldrich.comthermofisher.com High-resolution GC-MS can provide elemental compositions of fragment ions, adding further certainty to the identification of unknown degradation products. thermofisher.com

Spectroscopic Characterization Methods

Spectroscopy involves the interaction of electromagnetic radiation with matter to probe molecular structure, bonding, and electronic properties.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes and Degradation Products

Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for identifying functional groups and studying molecular vibrations. msu.edu Each covalent bond in a molecule vibrates at a characteristic frequency, and when infrared radiation corresponding to this frequency is absorbed, it provides information about the molecule's structure. vscht.cz

For this compound, the FT-IR spectrum would be dominated by several strong absorption bands. The vinyl group gives rise to a C=C stretching vibration around 1645 cm⁻¹ and =C-H stretching vibrations above 3000 cm⁻¹. vscht.cznih.gov The carbonate functional group is characterized by a very strong C=O (carbonyl) stretching band, typically seen between 1750 and 1780 cm⁻¹ for similar acyclic carbonates, and strong C-O stretching vibrations in the 1300-1000 cm⁻¹ region. researchgate.netresearchgate.net

FT-IR is also highly effective for identifying degradation products. For example, the formation of lithium alkyl carbonates, common degradation products in lithium-ion batteries, can be identified by the appearance of a new carbonyl peak around 1650-1670 cm⁻¹. researchgate.net The reduction of the vinyl group could lead to the formation of polymeric species, which would show characteristic changes in the spectrum, such as the disappearance of the vinyl C=C stretch and the appearance of broad alkane C-H stretching bands. nist.gov

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
> 3000C-H StretchVinyl (=C-H) vscht.cz
~2960C-H StretchMethyl (-CH₃) researchgate.net
~1775C=O StretchCarbonate researchgate.net
~1645C=C StretchVinyl vscht.cznih.gov
~1295O-C-O Asymmetric StretchCarbonate researchgate.net
~900-1000=C-H Bend (Out-of-plane)Vinyl nih.gov

Vacuum Ultraviolet Photoabsorption Spectroscopy for Electronic Structure

Vacuum ultraviolet (VUV) photoabsorption spectroscopy utilizes high-energy photons (typically in the 6-12 eV range) from a synchrotron radiation source to probe the electronic structure of a molecule. researchgate.net This technique excites electrons from their ground state to higher energy orbitals, providing direct insight into the molecule's electronic transitions.

A detailed VUV study on the closely related ethyl methyl carbonate (EMC) revealed a spectrum in the 7 to 11.5 eV range comprising a broad, intense continuum overlaid with weaker bands. researchgate.net The broad features are assigned to high-intensity valence transitions (e.g., n → π, π → π), while the weaker, sharper bands are attributed to Rydberg transitions, where an electron is promoted to a high-level, non-bonding orbital. researchgate.net Quantum chemical calculations are used to assign these observed transitions and understand the nature of the excited states. researchgate.net A similar VUV spectroscopic analysis of this compound would be expected to reveal its unique electronic structure, with modifications to the transitions due to the presence of the π-system in the vinyl group.

Nuclear Magnetic Resonance (NMR) Studies (e.g., ¹⁹F, ³¹P NMR for electrolyte degradation products)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating molecular structure in the liquid phase. In the context of battery electrolytes, it is exceptionally useful for tracking the degradation of both solvents and salts. researchgate.netresearchgate.net

While ¹H and ¹³C NMR would be used to monitor the structural integrity of the this compound molecule itself, ¹⁹F and ³¹P NMR are specifically employed to investigate the degradation of the commonly used lithium salt, lithium hexafluorophosphate (B91526) (LiPF₆). chemrxiv.org

¹⁹F NMR: The fluorine-19 nucleus is 100% naturally abundant and has a wide chemical shift range, making ¹⁹F NMR highly sensitive for detecting and differentiating various fluorine-containing species. thermofisher.comnih.gov In battery electrolytes, the degradation of the PF₆⁻ anion leads to the formation of species such as PO₂F₂⁻ and PO₃F²⁻, which are readily identified by their unique signals in the ¹⁹F NMR spectrum. chemrxiv.org

³¹P NMR: Similarly, ³¹P NMR is used to monitor phosphorus-containing compounds. researchgate.net The parent LiPF₆ signal can be observed, and the emergence of new peaks can be correlated with the fluorine-containing species identified in the ¹⁹F NMR to confirm the identity of degradation products like lithium fluorophosphates. chemrxiv.org

By combining these multi-nuclear NMR techniques, researchers can build a detailed picture of the complex chemical and electrochemical degradation reactions that occur during battery operation. researchgate.net

Electrochemical Characterization Techniques in EMC-containing Systems

The performance and degradation of lithium-ion batteries are intricately linked to the electrochemical reactions occurring at the electrode-electrolyte interface. Ethyl methyl carbonate (EMC), a common linear carbonate solvent in electrolytes, actively participates in these reactions. nrel.gov Advanced analytical techniques are crucial for understanding the complex interfacial phenomena and the dynamic changes within the cell during operation. This section explores two powerful operando and in situ methods used to characterize EMC-containing systems: pressure measurement for gas analysis and X-ray diffraction for studying the solid electrolyte interphase (SEI).

Operando Pressure Measurements for Gas Evolution Studies

Operando pressure measurement is a vital technique for monitoring the real-time generation of gaseous byproducts within a lithium-ion cell. These gases are direct indicators of electrolyte and electrode decomposition reactions, which can significantly impact battery performance, safety, and lifespan. researchgate.net In systems containing ethyl methyl carbonate, gas evolution is a complex process involving the reduction of the solvent and other electrolyte components. researchgate.net

Linear carbonates like EMC have a higher vapor pressure compared to cyclic carbonates such as ethylene carbonate (EC), contributing significantly to the gas pressure inside a cell even before electrochemical reactions begin. researchgate.net During battery operation, particularly during the initial formation cycles, the electrolyte decomposes on the anode surface to form the solid electrolyte interphase (SEI). This process is a major source of evolved gases. researchgate.net

Combining operando pressure measurements with techniques like online electrochemical mass spectrometry (OEMS) allows for the identification and quantification of specific gas species. researchgate.net Research on electrolytes composed of EC and EMC has identified several gaseous products, including carbon dioxide (CO₂), carbon monoxide (CO), methane (B114726) (CH₄), ethylene (C₂H₄), and ethane (B1197151) (C₂H₆). researchgate.net These findings suggest that gas evolution stems from a combination of electrolyte reduction, electrode decomposition, and reactions involving trace impurities. researchgate.net The study of gas evolution provides critical insights into the stability of EMC in different electrochemical environments and helps in designing strategies to mitigate unwanted side reactions. For instance, studies have shown that ethylene, a primary gas from SEI formation, can be consumed at lithium metal electrodes, indicating a secondary SEI formation pathway that does not produce a net gas product. researchgate.net

Table 1: Gaseous Products Detected in EMC-Containing Electrolytes

Gas Species Chemical Formula Typical Origin in Li-ion Batteries
Carbon Dioxide CO₂ Electrolyte (EC, EMC) reduction/oxidation
Carbon Monoxide CO Electrolyte (EC, EMC) reduction
Ethylene C₂H₄ Ethylene Carbonate (EC) reduction
Ethane C₂H₆ Ethylene Carbonate (EC) reduction

X-ray Diffraction (XRD) for Electrode Interfacial Layer Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique used to identify the crystalline components of the solid electrolyte interphase (SEI) formed on battery electrodes. The composition and structure of the SEI are critical as they govern ion transport and prevent further electrolyte decomposition. mdpi.com In EMC-containing electrolytes, the SEI is a complex mixture of inorganic and organic lithium compounds. researchgate.net

In situ and ex situ XRD studies have been employed to analyze the electrode surface after cycling in electrolytes with varying EMC content. researchgate.net These analyses reveal the presence of key inorganic species such as lithium carbonate (Li₂CO₃) and lithium fluoride (B91410) (LiF). mdpi.comresearchgate.net Li₂CO₃ is a common reduction product of carbonate solvents like EC and EMC, while LiF typically originates from the decomposition of the lithium salt, such as lithium hexafluorophosphate (LiPF₆). mdpi.comnih.gov

The ratio of EMC to other solvents, like EC, significantly influences the composition of the SEI. mdpi.comresearchgate.net Studies have shown that at higher EMC ratios, the dominant reduction products are a mixture of Li₂CO₃ and organolithium compounds like lithium alkyl carbonates (ROCO₂Li). mdpi.com The presence and distribution of these crystalline components, as identified by XRD, are directly linked to the electrochemical stability and performance of the battery. mdpi.comresearchgate.net For example, a uniform and robust SEI rich in certain inorganic components can enhance cycling stability. mdpi.comresearchgate.net XRD data, often complemented by other surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS), provides a comprehensive picture of the interfacial layer that dictates battery function. mdpi.comresearchgate.net

Table 2: Crystalline SEI Components Identified by XRD in EMC-based Electrolytes

Compound Name Chemical Formula Common Origin
Lithium Carbonate Li₂CO₃ Reduction of EC and EMC

Future Directions and Emerging Research Avenues for Ethyl Methyl Carbonate

Innovations in Sustainable and Green Production Technologies for EMC

The chemical industry is undergoing a paradigm shift towards sustainability, and the production of ethyl methyl carbonate is no exception. marketresearchcommunity.com Traditional synthesis routes, often reliant on hazardous materials like phosgene, are progressively being replaced by greener alternatives. marketresearchcommunity.com Key innovations are centered on enhancing efficiency, improving safety, and reducing the environmental footprint of EMC manufacturing.

A significant area of research is the advancement of transesterification processes. This method, which typically involves the reaction of dimethyl carbonate (DMC) with ethanol (B145695) or diethyl carbonate (DEC) with methanol (B129727), is favored for its high efficiency and product purity. ccspublishing.org.cn Research is focused on the development of novel catalysts to optimize this reaction. While homogeneous catalysts have been effective, their separation and recovery pose challenges. researchgate.net Consequently, the focus has shifted towards heterogeneous catalysts which are more economical and environmentally friendly. researchgate.net

Recent studies have explored a variety of solid catalysts, including:

Solid basic catalysts: Magnesium oxide (MgO) has been identified as a highly active catalyst, with research indicating that moderately basic sites are crucial for optimal catalytic performance. researchgate.net

Zeolitic imidazolate frameworks (ZIFs): These materials, a subclass of metal-organic frameworks (MOFs), have shown promise as efficient heterogeneous catalysts for EMC synthesis. ccspublishing.org.cnresearchgate.net Bimetallic Zn-Co catalysts derived from ZIFs have demonstrated high efficiency, with studies exploring the impact of metal ratios and calcination temperatures on catalytic performance. mdpi.com

Alumina-based catalysts: These offer advantages such as low cost, high mechanical strength, and ease of operation, with the potential for repeated use. google.com

Poly(ionic liquid) (PIL) frameworks: An innovative approach involves fine-tuning the electron-donor capability of anions in PIL frameworks to achieve both ultrahigh catalytic activity and selectivity towards EMC. acs.org

Process intensification techniques, such as reactive distillation (RD) , are also being investigated to create more sustainable and cost-effective production flowsheets. researchgate.net By integrating reaction and separation into a single unit, RD can lead to significant reductions in total annualized costs and carbon dioxide emissions compared to conventional processes. researchgate.net

The following table summarizes some of the heterogeneous catalysts being explored for EMC synthesis via transesterification:

Catalyst TypeSpecific ExampleKey FindingsReference(s)
Solid BaseMagnesium Oxide (MgO)High activity, with moderately basic sites being crucial for performance. researchgate.net
Alumina-basedγ-Al₂O₃Low cost, high mechanical strength, and good catalytic activity. google.com
MOF-derivedZn-Co@N-doped carbonHigh efficiency, with performance influenced by metal ratio and calcination temperature. mdpi.com
Poly(ionic liquid)[CPIL-CDI][MeOPhO]Achieved extraordinary EMC yield and selectivity under mild conditions. acs.org
Supported CatalystKATriz/Al₂O₃High activity and adjustability for selective conversion to EMC. rsc.org

Advanced Electrolyte Design and Formulation for Next-Generation Energy Storage Devices

Ethyl methyl carbonate is a cornerstone of electrolyte formulations for lithium-ion batteries, prized for its low viscosity, high dielectric constant, and excellent solubility of lithium salts. openpr.comepchems.com Future research in this domain is focused on designing advanced electrolytes that can meet the demands of next-generation energy storage devices, which require higher energy density, longer cycle life, enhanced safety, and improved performance under a wider range of temperatures. meisenbaochem.comchinasolvents.com

EMC is rarely used as a standalone solvent; instead, it is a critical co-solvent in complex electrolyte mixtures. acs.org A significant body of research is dedicated to optimizing the composition of these mixtures. Typically, EMC is blended with a cyclic carbonate, such as ethylene (B1197577) carbonate (EC), which is essential for forming a stable solid electrolyte interphase (SEI) on the anode, and potentially other linear carbonates like dimethyl carbonate (DMC) or diethyl carbonate (DEC). mdpi.com

Key research directions include:

Optimizing Solvent Ratios: Studies have shown that the volume ratio of EC to EMC is a critical factor influencing ionic conductivity and SEI stability. mdpi.com Research indicates that ionic conductivity can peak at specific ratios, for instance, an EC:EMC ratio of 1:3 was found to yield a high conductivity of 21.5 mS cm⁻¹. mdpi.com Maintaining an appropriate balance is crucial to prevent electrolyte decomposition and ensure high discharge capacity. mdpi.com

Low-Temperature Performance: EMC's low freezing point (-55 °C) and low viscosity contribute significantly to the low-temperature performance of lithium-ion cells. techbriefs.comsigmaaldrich.com Formulations with higher EMC content have demonstrated better electrical performance at low temperatures. techbriefs.com

High-Voltage Electrolytes: As battery technology pushes towards higher operating voltages to increase energy density, the electrochemical stability of the electrolyte becomes paramount. Research is exploring new formulations with EMC that can withstand these higher voltages without significant decomposition.

Dual-Ion Batteries: The role of EMC is also being explored in alternative battery chemistries, such as dual-ion batteries, where it can function as a key co-solvent in the electrolyte mixture. acs.org

The following table presents examples of electrolyte compositions containing ethyl methyl carbonate that have been studied for their effects on battery performance.

Electrolyte Composition (Salt: 1.0 M LiPF₆)Solvent Ratio (by volume)Key ObservationReference(s)
EC / DMC / DEC1:1:1Standard baseline for comparison. techbriefs.com
EC / DMC / EMC1:1:1Introduction of EMC as a co-solvent. techbriefs.com
EC / DEC / EMC1:1:1Investigating different linear carbonate combinations with EMC. techbriefs.com
EC / EMC1:3Peaked ionic conductivity at 21.5 mS cm⁻¹. mdpi.com
EC / EMC1:1A balanced ratio often studied for SEI properties. mdpi.com

Deeper Mechanistic Understanding through Advanced Characterization and Multiscale Modeling

A fundamental understanding of the molecular-level interactions within the electrolyte is crucial for the rational design of better batteries. Future research will increasingly rely on a synergistic combination of advanced characterization techniques and multiscale modeling to unravel the complex mechanisms governing electrolyte behavior.

Advanced Characterization Techniques: Sophisticated analytical methods are being employed to probe the structure and dynamics of EMC-based electrolytes. Techniques like Fourier-transform infrared spectroscopy (FTIR) are used to study the coordination of solvent molecules (EC and EMC) with lithium ions. nih.gov These experimental insights are vital for validating and refining theoretical models.

Multiscale Modeling: Computational modeling provides a powerful lens to examine phenomena that are difficult to observe experimentally.

Molecular Dynamics (MD) Simulations: MD simulations are instrumental in understanding the structural and dynamic properties of electrolytes. Recent studies have compared polarizable and non-polarizable force fields for modeling EC/EMC mixtures with LiPF₆ salt. nih.gov Results indicate that polarizable force fields provide a more accurate description of the lithium-ion coordination environment and transport properties like ionic conductivity and viscosity. nih.gov

Machine Learning (ML) Potentials: To overcome the computational cost of highly accurate ab initio MD, ML potentials are being developed. These models can achieve the accuracy of ab initio methods at a fraction of the computational expense, enabling the simulation of larger systems over longer timescales. diva-portal.orgresearchgate.net This is particularly important for studying the formation of the solid electrolyte interphase (SEI), a complex process involving reactions at the electrode-electrolyte interface. youtube.com

Kinetic Modeling: Understanding the decomposition pathways of EMC is critical for assessing battery safety and longevity. Chemical kinetic mechanisms for EMC oxidation and pyrolysis are being developed and validated against experimental data from techniques like micro flow reactors. elsevierpure.com These models reveal multi-stage reaction pathways and help predict the formation of various species during thermal events. elsevierpure.com

This deeper mechanistic understanding will enable researchers to predict how changes in electrolyte composition affect properties like ion transport, SEI formation, and electrochemical stability, thereby accelerating the development of superior energy storage devices.

Exploration of Novel Catalytic Applications and Reaction Pathways

While much of the catalytic research involving ethyl methyl carbonate is focused on its synthesis, there is also growing interest in its use as a versatile chemical intermediate and a green solvent. marketresearchcommunity.com Its molecular structure, containing methyl, ethyl, and carbonyl reactive groups, allows it to participate in various reactions with alcohols, phenols, and amines. meisenbaochem.com

The primary focus of emerging research in this area remains the optimization of catalytic pathways for EMC synthesis , as this is a direct enabler of its broader applications. The transesterification reaction between dimethyl carbonate (DMC) and diethyl carbonate (DEC) is a key route being explored. mdpi.com

Key research avenues include:

Developing Highly Selective Catalysts: A major challenge in the transesterification of DMC with ethanol is the trade-off between catalytic activity and selectivity towards EMC, as the reaction can also produce DEC. acs.org Research is focused on designing catalysts that can directionally favor the formation of EMC. For example, Al₂O₃-supported KATriz catalysts have shown the ability to adjust selectivity towards either DEC or EMC by varying the molar ratio of the reactants. rsc.org

Elucidating Reaction Mechanisms: A deeper understanding of the catalytic mechanism is crucial for designing better catalysts. Studies on catalysts like MgO suggest that moderately basic sites play a critical role in the transesterification reaction. researchgate.net Research using bimetallic catalysts like Zn-Co@N-doped carbon has shown that the interaction between the different metals can create distinct types of basic sites that influence catalytic performance. mdpi.com

Exploring New Catalyst Families: Researchers are continuously exploring novel materials as catalysts. Metal-organic frameworks (MOFs) and materials derived from them have shown significant potential. researchgate.netresearchgate.net For instance, an efficient catalyst system using molecular sieves and ZIF-8 was developed for preparing EMC from DMC and DEC under mild conditions. researchgate.net

The following table highlights different catalytic systems and their performance in the synthesis of ethyl methyl carbonate.

CatalystReactantsYield/Selectivity HighlightReference(s)
ZnCo/NC-600DMC and DEC~51.5% yield of EMC mdpi.com
14 wt% KATriz/Al₂O₃DMC and EthanolUp to 99% selectivity for EMC rsc.org
γ-Al₂O₃DMC and DECAverage yield over 56.2% google.com
[CPIL-CDI][MeOPhO]DMC and Ethanol72.19% yield, 91.48% selectivity acs.org

Future work will likely expand to explore EMC's role in other catalytic transformations, leveraging its properties as an environmentally benign solvent and reactant.

Integration with Artificial Intelligence and Machine Learning for Materials Discovery and Optimization

In the context of EMC, AI and ML are being applied in several key areas:

Accelerated Electrolyte Discovery: The formulation of new electrolytes involves navigating a vast compositional space of solvents, salts, and additives. ML models can be trained on existing experimental and computational data to predict the properties of new electrolyte formulations, such as ionic conductivity and electrochemical stability. youtube.comkit.edu This allows researchers to screen thousands of potential candidates in silico and identify the most promising ones for experimental validation, a process known as active learning. youtube.com

Performance Prediction and Optimization: ML models are being developed to predict the performance and degradation of batteries. mdpi.comespublisher.com By analyzing the complex relationships between electrolyte composition (including EMC ratios), operating conditions, and cell performance metrics like capacity retention, these models can help optimize electrolyte formulations for specific applications. researchgate.net

Process Optimization and Control: In the sustainable production of EMC, ML can be used to optimize complex processes like reactive distillation. Model-based controllers, such as linear model predictive controllers, can be designed to handle process disturbances more effectively than traditional control schemes, leading to improved efficiency and consistency. researchgate.net

Developing Advanced Force Fields: As mentioned previously, ML is being used to create highly accurate force fields for molecular dynamics simulations of electrolytes containing EMC. diva-portal.orgresearchgate.net These ML potentials are crucial for accurately modeling the complex interfacial phenomena that govern battery performance and degradation. youtube.com

The development of large materials databases and the application of sophisticated algorithms are enabling a data-driven approach to materials science. rsc.org This integration of AI and ML will not only accelerate the pace of innovation for EMC-containing systems but also lead to a more fundamental understanding of the underlying chemical and physical principles.

Q & A

Basic: What established synthetic routes are available for ethenyl methyl carbonate, and how can reaction parameters be optimized for reproducibility?

Methodological Answer:
this compound is commonly synthesized via transesterification between dimethyl carbonate (DMC) and diethyl carbonate (DEC) using homogeneous catalysts like alkali metal alkoxides. Key parameters include:

  • Molar ratios : Optimal DMC:DEC ratios (e.g., 1:1.2) minimize side reactions .
  • Catalyst loading : 0.5–1.5 wt% of catalyst (e.g., KOH) maximizes yield (reported ~85%) while avoiding excessive byproducts .
  • Temperature control : Reactions typically proceed at 70–90°C to balance kinetics and thermal degradation .

Experimental Design Tip:

  • Document all parameters (e.g., stirring rate, inert gas environment) to ensure reproducibility, as per BJOC guidelines .
  • Validate purity via GC-MS or HPLC, referencing spectral libraries (e.g., CC-DPS) for confirmation .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what markers indicate structural integrity?

Methodological Answer:
Key techniques and markers include:

  • NMR :
    • ¹H NMR : Peaks at δ 1.25–1.35 ppm (CH₃ from ethyl group) and δ 3.75–3.85 ppm (CH₃ from methyl carbonate) confirm ester groups .
    • ¹³C NMR : Carbonyl signal at ~155 ppm (C=O) and ether carbons at 60–70 ppm .
  • IR : Strong absorbance at ~1740–1760 cm⁻¹ (C=O stretch) and 1250–1280 cm⁻¹ (C-O-C asymmetric stretch) .

Data Interpretation:

  • Compare with reference spectra from databases like CC-DPS or PubChem .
  • Report instrument parameters (e.g., resolution, scan count) to enable cross-study validation .

Basic: What are the key physicochemical properties of this compound, and how do they influence experimental handling?

Methodological Answer:
Critical properties (from experimental data):

PropertyValueSignificanceSource
Boiling Point107°CDictates distillation conditions
Density1.01 g/cm³Affects solvent selection in reactions
Refractive Index1.378 (20°C)Verifies purity during synthesis
Flash Point23°CRequires inert atmosphere for safety

Safety Protocol:

  • Use explosion-proof equipment and NIOSH-certified respirators when handling above flash point .

Advanced: How do computational models (e.g., DFT) clarify the catalytic mechanisms of this compound formation?

Methodological Answer:
DFT studies on analogous carbonate syntheses (e.g., DMC from CO₂) reveal:

  • Catalytic intermediates : Surface-bound methoxy species (e.g., *CH₃O⁻ on CeO₂) facilitate nucleophilic attack on CO₂ .
  • Energy barriers : Activation energies for transesterification steps (~50–70 kJ/mol) align with experimental optimal temperatures .

Limitations:

  • Solvent effects and catalyst-support interactions are often oversimplified in DFT .
  • Validate models with in situ spectroscopy (e.g., DRIFTS) to confirm intermediate species .

Advanced: How should researchers resolve contradictions in thermodynamic data (e.g., enthalpies of formation) for this compound?

Methodological Answer:
Discrepancies arise from:

  • Measurement techniques : Combustion calorimetry vs. gas-phase vs. solution-phase methods yield varying ΔHf values .
  • Purity thresholds : Impurities >1% can skew results by 5–10 kJ/mol .

Resolution Strategy:

  • Cross-validate data using multiple methods (e.g., DSC for ΔHf, coupled with high-purity samples (>99.5%)) .
  • Report auxiliary data (e.g., calibration standards, instrument precision) to contextualize uncertainties .

Advanced: What statistical frameworks are appropriate for analyzing kinetic data in this compound reactions?

Methodological Answer:

  • Non-linear regression : Fit time-dependent concentration data to pseudo-first-order or Langmuir-Hinshelwood models .
  • Error analysis : Use Monte Carlo simulations to propagate uncertainties in rate constants .

Example Table for Kinetic Analysis:

Temperature (°C)Rate Constant (k, s⁻¹)R² (Fit)95% Confidence Interval
700.0150.992±0.002
900.0450.987±0.005

Best Practice:

  • Archive raw data in supplementary materials for peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.